molecular formula C18H20N6O B6232156 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one CAS No. 2580179-95-7

3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one

Cat. No.: B6232156
CAS No.: 2580179-95-7
M. Wt: 336.4
InChI Key:
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Description

3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for scalability, yield, and cost-effectiveness. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolinones with different functional groups .

Scientific Research Applications

3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one is unique due to its specific chemical structure, which combines a quinazolinone core with a piperazine and pyridine moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds .

Properties

CAS No.

2580179-95-7

Molecular Formula

C18H20N6O

Molecular Weight

336.4

Purity

95

Origin of Product

United States

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